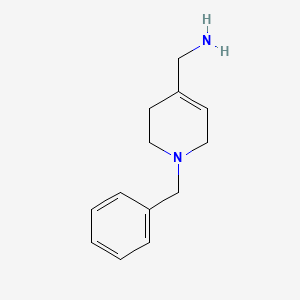

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

Descripción

Historical Context and Discovery

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine emerged as a compound of interest in the late 20th century during investigations into heterocyclic amines with potential pharmacological applications. Early synthetic routes for tetrahydropyridine derivatives were reported in the 1980s, but targeted synthesis of this specific compound gained traction in the 2000s with advances in catalytic reduction and multicomponent reactions. A pivotal study in 2015 demonstrated the utility of phosphate-substituted intermediates for constructing 1,2,3,6-tetrahydropyridine scaffolds, laying groundwork for optimized syntheses. The compound’s structural similarity to neuroactive agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) further accelerated research into its chemical and biological properties.

Nomenclature and Classification

The compound belongs to the tetrahydropyridine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two double bonds. Its systematic IUPAC name and key identifiers are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine; MFCD22423107 |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| CAS Registry Number | 153196-51-1 |

| Classification | Heterocyclic amine; Benzyl-substituted tetrahydropyridine derivative |

The benzyl group at N1 and aminomethyl substituent at C4 define its unique stereoelectronic profile.

Structural Significance in Heterocyclic Chemistry

The compound’s structure combines features critical to modern synthetic and medicinal chemistry:

- Partial Unsaturation : The 1,2,3,6-tetrahydropyridine ring exhibits conjugated double bonds, enabling participation in cycloaddition and redox reactions.

- Benzyl Group : Introduces aromatic π-system interactions, enhancing binding affinity to biological targets like neurotransmitter receptors.

- Aminomethyl Side Chain : Provides a nucleophilic site for derivatization, facilitating the synthesis of Schiff bases or amide-linked prodrugs.

Comparative analysis with related structures reveals distinct reactivity:

| Compound | Substituents | Key Reactivity |

|---|---|---|

| 1-Benzyl-4-methyl-THP | Methyl at C4 | Enhanced lipophilicity |

| MPTP | Phenyl at C4, methyl at N1 | MAO-B substrate specificity |

| (1-Benzyl-THP-4-yl)methanol | Hydroxymethyl at C4 | Susceptible to oxidation |

This structural versatility makes it a valuable intermediate in alkaloid synthesis and drug discovery.

Research Importance in Chemical and Pharmaceutical Sciences

The compound has become a cornerstone in multiple research domains:

- Medicinal Chemistry : Serves as a precursor for dopamine receptor ligands and monoamine oxidase inhibitors. Studies highlight its role in designing neuroprotective agents targeting Parkinson’s disease.

- Synthetic Methodology : Innovations in its synthesis, such as iodine-catalyzed multicomponent reactions, have broadened access to functionalized tetrahydropyridines.

- Material Science : The benzyl group’s aromaticity supports applications in supramolecular assemblies and chiral catalysts.

Recent breakthroughs include its use in synthesizing MAO-B inhibitors with improved selectivity over MAO-A, addressing a key challenge in antidepressant development. Additionally, its antimicrobial potential against Mycobacterium tuberculosis underscores relevance in infectious disease research.

Propiedades

IUPAC Name |

(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAGBOBRDXXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reduction of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone

A common approach involves starting from (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone, which is reduced to the corresponding amine using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction is typically carried out under controlled temperature and solvent conditions to avoid over-reduction or side reactions.

- Reagents: NaBH4 or LiAlH4

- Solvents: Methanol, ethanol, or tetrahydrofuran (THF)

- Conditions: Ambient to low temperature, inert atmosphere

- Outcome: Conversion of ketone to amine with high selectivity

This method is favored for its straightforwardness and relatively mild conditions, allowing for good yields and purity.

Hydrogenation of Pyridinium Salts

Another method involves the preparation of a pyridinium salt intermediate by reacting methyl isonicotinate or isopyridinol derivatives with benzyl bromide, followed by reduction of the aromatic ring using sodium borohydride. Subsequent hydrogenation with palladium on carbon (Pd/C) catalyst under mild conditions (room temperature and atmospheric pressure) converts the intermediate to the desired tetrahydropyridine amine.

- Step 1: Formation of pyridinium salt by benzylation

- Step 2: Aromatic ring reduction with NaBH4

- Step 3: Hydrogenation with 10% Pd/C catalyst in methanol-water mixture

- Advantages: Avoids high temperature/pressure and expensive catalysts like platinum dioxide; safer and more economical

Reductive Amination and Protection Strategies

For derivatives such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a related compound, multi-step processes involving protection/deprotection and reductive amination have been reported. These include:

- N-acylation of amino pyridine derivatives

- Quaternization with benzyl chloride

- Partial reduction with sodium borohydride

- Hydrolysis and reductive amination using titanium(IV) tetraisopropoxide and sodium borohydride

- Resolution with chiral acids for stereochemical purity

While these methods are more complex and involve multiple steps, they provide stereoselective access to substituted tetrahydropyridine amines. However, drawbacks include the use of hazardous reagents (e.g., sodium hydride, benzyl bromide), multiple chromatographic purifications, and low overall yields (~13.6%).

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield / Purity |

|---|---|---|---|---|

| Hydride Reduction of Ketone | NaBH4 or LiAlH4; MeOH or THF; ambient temp | Mild conditions, straightforward | Sensitive to moisture (LiAlH4), side reactions possible | Moderate to high; purity >95% |

| Pyridinium Salt Hydrogenation | Benzyl bromide, NaBH4, 10% Pd/C, MeOH/H2O | Safe, economical, mild conditions | Multi-step, requires intermediate isolation | ~60% yield; purity ~99% |

| Multi-step Reductive Amination | Benzyl chloride, NaBH4, Ti(OiPr)4, NaH, chromatographic purification | Stereoselective, versatile for derivatives | Complex, hazardous reagents, low yield | Low (~13.6%), purity variable |

Research Findings and Optimization Notes

- The hydrogenation method using Pd/C catalyst under ambient conditions is preferred industrially due to safety, cost-effectiveness, and scalability.

- Sodium borohydride is widely used for selective reduction of pyridinium salts and ketones, offering good control over reaction pathways.

- Protection and deprotection steps, while useful for stereochemical control, add complexity and reduce overall yield, limiting their industrial applicability.

- Avoidance of hazardous reagents such as sodium hydride and benzyl bromide is a key consideration for process safety and environmental impact.

- Purification typically involves recrystallization or chromatography, with purity targets above 95% for pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Further reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often studied to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.

4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine: Another related compound with slight structural variations.

Uniqueness

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neurological and antimicrobial contexts. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The synthesis of this compound typically involves the reduction of a precursor compound using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The compound's structure allows it to participate in various chemical reactions such as oxidation and nucleophilic substitution, which can influence its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes and receptors. For example, studies have indicated that compounds with similar structures can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . This inhibition could potentially lead to increased levels of neurotransmitters such as dopamine in the brain.

Neuroprotective Effects

Research has demonstrated that this compound may exhibit neuroprotective properties. In animal models of Parkinson's disease induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds that inhibit MAO-B have shown promise in reducing dopaminergic cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| MAO-B Inhibition | Increases dopamine levels | |

| Neuroprotection | Reduces dopaminergic cell death | |

| Antimicrobial Activity | Potential against Mycobacterium tuberculosis |

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has been investigated for its antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed promising inhibitory effects . The structure-activity relationship (SAR) studies indicated that modifications to the core structure could enhance potency against bacterial strains.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydropyridine derivatives. For instance:

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl group significantly affect the compound's efficacy as an MAO-B inhibitor or antimicrobial agent .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for developing therapeutic applications. Studies on related compounds suggest that modifications can improve brain penetration and bioavailability .

Q & A

Q. What safety protocols should be followed when handling (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine in laboratory settings?

- Methodological Answer : This compound is classified under GHS as causing acute toxicity (oral, Category 4; inhalation, Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A) . Researchers must use chemical-resistant gloves (e.g., nitrile), full-face protection (NIOSH/EN 166-compliant), and lab coats. Ensure fume hoods or local exhaust ventilation are operational to minimize inhalation risks. Storage requires inert atmospheres, dry conditions, and sealed containers to prevent oxidation or degradation .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous tetrahydropyridine derivatives are synthesized via alkylation or reductive amination. For example, 1-(4,5,6-Trimethylpyridin-3-yl)methanamine is prepared by reacting pyridine derivatives with formaldehyde and ammonia under acidic conditions, followed by reduction of imine intermediates . For the benzyl-substituted variant, benzyl halides or benzyl alcohols could serve as alkylating agents in the presence of a base (e.g., DBU) .

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?

- Methodological Answer : X-ray crystallography using tools like WinGX and ORTEP for Windows can resolve anisotropic displacement ellipsoids and molecular geometry . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the benzyl and tetrahydropyridine moieties. For reactive intermediates, FT-IR can monitor functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and catalyst selection (e.g., DBU for alkylation) significantly impact outcomes. For instance, Horner–Wadsworth–Emmons reactions for similar structures achieved 60–71% yields by using NaOH/methanol for hydrolysis and DBU for esterification . Continuous flow reactors may enhance scalability and reduce side reactions .

Q. What strategies address contradictory toxicity data for this compound in preclinical studies?

- Methodological Answer : Existing toxicological data gaps (e.g., carcinogenicity, reproductive toxicity) necessitate tiered testing . Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). If inconsistencies arise, validate via in vivo models (e.g., OECD 423 for acute toxicity). Note that conflicting classifications (e.g., H302 vs. H332) may reflect route-specific effects, requiring exposure-specific risk assessments .

Q. How does structural modification of the benzyl group influence biological activity?

- Methodological Answer : Substituents on the benzyl ring alter steric and electronic properties. For example, nitroxide-containing analogs (e.g., 1-oxyl-2,2,6,6-tetramethyl derivatives) show enhanced radical scavenging activity . To study structure-activity relationships (SAR), systematically vary substituents (e.g., electron-withdrawing groups at para positions) and evaluate via assays like DPPH radical quenching or enzyme inhibition.

Methodological Frameworks

Q. How to integrate computational modeling into the design of derivatives with improved stability?

- Methodological Answer : Use density functional theory (DFT) to predict stability under varying pH and temperature. Software like Gaussian or ORCA can model degradation pathways (e.g., oxidation of the tetrahydropyridine ring). Pair with molecular dynamics (MD) simulations to assess interactions with biological targets, such as dopamine receptors, given structural similarities to phenethylamine derivatives .

Q. What experimental designs resolve discrepancies in reported reaction mechanisms for tetrahydropyridine derivatives?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. For example, deuterated benzyl groups can clarify whether alkylation proceeds via SN1 or SN2 mechanisms. Kinetic studies (e.g., variable-temperature NMR) and intermediate trapping (e.g., using TEMPO) further elucidate mechanistic ambiguities .

Data Interpretation and Validation

Q. How to validate incomplete physicochemical data (e.g., missing logP, solubility) for this compound?

- Methodological Answer : Experimental determination via shake-flask method (logP) or HPLC-based solubility assays. Compare with predictive tools like ChemAxon or ACD/Labs. For instance, the compound’s amine group likely increases hydrophilicity, but the benzyl moiety may offset this, requiring empirical validation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Bootstrap resampling or Bayesian hierarchical models address variability in small datasets. Tools like GraphPad Prism or R packages (e.g., drc) facilitate robust dose-response curve fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.